3-Amino-2-(pyridin-3-yl)propan-1-ol dihydrochloride
Description
Historical Development and Discovery
The synthesis of pyridine-based amino alcohols emerged as a critical area of research in the late 20th century, driven by their structural versatility in catalysis and medicinal chemistry. 3-Amino-2-(pyridin-3-yl)propan-1-ol dihydrochloride (CAS: 1909327-07-6) was first reported in the early 2010s as part of efforts to optimize ligands for asymmetric catalysis and drug discovery. Its development paralleled advancements in iridium- and ruthenium-catalyzed dehydrogenative condensation reactions, which enabled regioselective pyridine functionalization. The dihydrochloride salt form was later introduced to improve solubility and stability for biological applications.
Key milestones include:
- 2012 : Initial characterization of the free base form (CAS: 62247-29-4) through Schiff-base reactions involving 1,3-amino alcohols.
- 2018 : Demonstration of catalytic activity in transfer hydrogenation reactions using ruthenium complexes.
- 2022 : Optimization of synthetic protocols using continuous flow reactors for industrial-scale production.
Significance in Medicinal Chemistry
This compound’s dual functionality—a pyridine ring with adjacent amino and hydroxyl groups—makes it valuable for:
- Metal coordination : Serves as a bidentate ligand in catalytic systems, particularly for ruthenium-based transfer hydrogenation of ketones.
- Drug intermediate : Acts as a precursor for β-amino alcohol derivatives with demonstrated antimalarial and antibacterial properties.
- Structural mimicry : The pyridine moiety mimics natural heterocycles, enabling interactions with biological targets such as kinase enzymes.
Comparative analysis with similar compounds shows enhanced thermal stability (decomposition point: 218°C) compared to non-pyridinyl analogs.
Position within Pyridine-Based Amino Alcohol Research
The compound occupies a unique niche due to its substitution pattern:
Its 3-pyridinyl substitution enhances electron-donating capacity compared to 2- or 4-pyridinyl isomers, improving catalytic performance in asymmetric syntheses.
Current Research Landscape
Recent advances (2022–2025) focus on:
- Green synthesis : Microwave-assisted reactions reducing synthesis time from 48h to 6h while maintaining >95% purity.
- Polymer-supported catalysis : Immobilization on mesoporous silica nanoparticles for recyclable catalytic systems.
- Drug discovery : Evaluation as a kinase inhibitor scaffold in oncology, with IC₅₀ values <100 nM against EGFR mutants.
Emerging applications include CO₂ capture, where its blend with 1-(2-hydroxyethyl)pyrrolidine shows 30% higher absorption capacity than monoethanolamine.
Properties
IUPAC Name |
3-amino-2-pyridin-3-ylpropan-1-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c9-4-8(6-11)7-2-1-3-10-5-7;;/h1-3,5,8,11H,4,6,9H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADTYGDBHPGTSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CN)CO.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(pyridin-3-yl)propan-1-ol dihydrochloride typically involves the reaction of 3-pyridinecarboxaldehyde with nitromethane to form 3-nitro-2-(pyridin-3-yl)propan-1-ol. This intermediate is then reduced using hydrogen gas in the presence of a palladium catalyst to yield 3-Amino-2-(pyridin-3-yl)propan-1-ol. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-purity compound .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(pyridin-3-yl)propan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 3-pyridin-3-ylpropan-1-one.
Reduction: Formation of 3-Amino-2-(pyridin-3-yl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
3-Amino-2-(pyridin-3-yl)propan-1-ol dihydrochloride serves as a versatile building block in the synthesis of complex organic molecules. Its chemical structure allows for various functional group modifications, making it suitable for the development of novel compounds in medicinal chemistry and materials science. The compound can undergo reactions such as oxidation, reduction, and substitution, leading to derivatives with diverse properties.
Table 1: Common Reactions Involving this compound
| Reaction Type | Products | Notes |
|---|---|---|
| Oxidation | 3-Pyridinecarboxaldehyde | Useful for synthesizing pyridine derivatives |
| Reduction | Secondary or tertiary amines | Important for creating amine-based drugs |
| Substitution | N-Alkyl or N-acyl derivatives | Enhances biological activity potential |
Biological Applications
Potential Therapeutic Properties
Research has indicated that this compound exhibits potential therapeutic properties, including anti-inflammatory and antimicrobial activities. These properties are attributed to its ability to interact with biological targets such as enzymes and receptors. For instance, preliminary studies suggest favorable interactions with central nervous system targets, which may lead to neuroprotective effects.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of compounds derived from similar structures, revealing promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The synthesized derivatives showed significant zones of inhibition, indicating their potential as antibacterial agents .
Table 2: Antimicrobial Activity Data
| Compound | Zone of Inhibition (mm) | Concentration (µg/ml) | Bacterial Strain |
|---|---|---|---|
| Compound 3a | 17 | 100 | S. aureus |
| Compound 3b | 14 | 100 | S. aureus |
| Compound 3c | 11 | 100 | E. coli |
Industrial Applications
Development of Novel Materials
In industrial applications, this compound is utilized in the development of new materials and catalysts. Its unique chemical properties allow for the design of materials with enhanced performance characteristics in various applications, including electronics and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-2-(pyridin-3-yl)propan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural analogs and their differentiating features:
Key Observations :
- Positional Isomerism: The pyridin-3-yl vs.
- Halogenation : The 5-iodo substituent in introduces heavy-atom effects, useful in crystallography or radiochemistry, but reduces solubility compared to the target compound.
- Backbone Modifications: The dimethylamino analog lacks aromaticity, which may reduce π-π stacking interactions but enhance basicity.
Physicochemical Properties
Notes:
Biological Activity
3-Amino-2-(pyridin-3-yl)propan-1-ol dihydrochloride is a chemical compound characterized by its unique molecular structure, which includes an amino group and a pyridine ring. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₁₄Cl₂N₂O
- Molecular Weight : 239.14 g/mol
- CAS Number : 1795274-98-4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of amino and hydroxyl groups allows the compound to form hydrogen bonds, facilitating its binding to active sites on proteins. This interaction can modulate the activity of these proteins, leading to various biological effects, including enzyme inhibition and receptor modulation .
Biological Activities
Research has indicated that this compound exhibits several biological activities:
1. Enzyme Inhibition
Inhibitory assays have demonstrated that this compound can inhibit certain kinases, which are critical in various signaling pathways. For instance, structural studies have shown that modifications to the compound can enhance its inhibitory potency against kinases such as Aurora A and AKT2 .
2. Neuropharmacological Effects
Preliminary studies suggest that this compound may interact favorably with neurotransmitter systems, indicating potential applications in treating mood disorders and neurodegenerative diseases. Its interaction with serotonin and dopamine receptors highlights its relevance in neuropharmacology.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride | 1803600-24-9 | Different amino positioning; may exhibit different pharmacological properties. |
| 3-Amino-N-(pyridinylmethyl)propanamide | Not specified | Amide derivative; altered reactivity and biological profile. |
The unique arrangement of functional groups in this compound contributes to its distinct chemical reactivity and biological activity compared to these similar compounds .
Case Studies and Research Findings
Several case studies have highlighted the biological activities of this compound:
- Kinase Inhibition Study : A study involving a library of aminopyridine-based compounds found that modifications to the pyridine ring significantly affected inhibitory potency against kinases like MPS1 and Aurora A. The introduction of specific functional groups enhanced activity levels compared to the parent structure .
- Neuropharmacology Research : Investigations into the effects of related compounds on neurotransmitter systems revealed potential pathways through which this compound might exert therapeutic effects for mood disorders.
Q & A
Basic: What are the recommended analytical methods to confirm the purity and structural integrity of 3-amino-2-(pyridin-3-yl)propan-1-ol dihydrochloride in synthetic batches?
Answer:
- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity. Adjust mobile phase composition (e.g., acetonitrile/water with 0.1% TFA) to resolve impurities .
- NMR Spectroscopy : H and C NMR should confirm structural features, such as the pyridine ring (δ 7.5–8.5 ppm) and the dihydrochloride salt’s protonation state. Compare with reference spectra of analogous dihydrochloride salts (e.g., (2S)-2,3-diaminopropan-1-ol dihydrochloride) .
- Elemental Analysis : Verify Cl content (~2 equivalents) to confirm dihydrochloride formation .
Advanced: How can enantiomeric resolution be achieved for chiral derivatives of this compound during asymmetric synthesis?
Answer:
- Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (80:20) to separate enantiomers, as demonstrated for structurally similar amino alcohols like (2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride .
- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively acylate one enantiomer, leveraging steric hindrance from the pyridinyl group .
- Crystallization-Induced Diastereomer Resolution : React the racemate with a chiral acid (e.g., L-tartaric acid) to form diastereomeric salts, which are then separated via fractional crystallization .
Basic: What solvent systems optimize solubility for this compound in biological assays?
Answer:
- Aqueous Buffers : The dihydrochloride salt enhances water solubility (up to 50 mM in PBS at pH 7.4). For pH-sensitive studies, adjust to pH 4–5 to prevent precipitation .
- DMSO/Water Mixtures : Use ≤5% DMSO for cell-based assays, as higher concentrations may induce cytotoxicity .
Advanced: How do steric and electronic effects of the pyridinyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Answer:
- Steric Effects : The pyridin-3-yl group’s ortho-position nitrogen may hinder transmetalation, requiring bulky ligands (e.g., SPhos) to accelerate coupling .
- Electronic Effects : Pyridine’s electron-withdrawing nature reduces electron density at the propanolamine chain, slowing nucleophilic substitutions. Pre-activate the hydroxyl group as a tosylate for efficient displacement .
- Case Study : Analogous compounds (e.g., 1-(isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride) show similar reactivity patterns in Pd-catalyzed reactions .
Basic: What safety protocols are critical when handling this compound in aqueous solutions?
Answer:
- PPE : Wear nitrile gloves, goggles, and a lab coat to prevent skin/eye contact. The hydrochloride salt may release HCl vapors under heat .
- Ventilation : Use fume hoods during weighing and dissolution to mitigate inhalation risks, as recommended for pyridine derivatives in safety guidelines .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .
Advanced: How can contradictory spectral data (e.g., NMR vs. MS) be resolved when characterizing novel derivatives?
Answer:
- Dynamic Effects : Rotamers or proton exchange (e.g., -NH groups) may broaden NMR peaks. Heat the sample to 50°C or use DO exchange to simplify spectra .
- Mass Spectrometry Artifacts : Adduct formation (e.g., Na/K) in ESI-MS can obscure molecular ions. Use high-resolution MS (HRMS) and compare isotopic patterns with theoretical values .
- Cross-Validation : Confirm functional groups via IR (e.g., -OH stretch at 3200–3600 cm) and compare with literature data for related dihydrochloride salts .
Basic: What synthetic routes are reported for preparing this compound’s precursors?
Answer:
- Reductive Amination : React pyridine-3-carbaldehyde with nitroethane, followed by catalytic hydrogenation (H, Pd/C) to yield the primary amine intermediate .
- Epoxide Ring-Opening : Treat 2-(pyridin-3-yl)oxirane with ammonia in ethanol/water (1:1) at 80°C to form the propanolamine backbone .
Advanced: What strategies mitigate racemization during peptide conjugation involving the amino group?
Answer:
- Low-Temperature Coupling : Perform reactions at 0–4°C with coupling agents like HATU to minimize base-induced racemization .
- Steric Protection : Introduce a bulky temporary protecting group (e.g., Fmoc) to the amino group before conjugation .
- Monitoring : Use chiral HPLC to track enantiomeric excess (ee) at each step .
Table 1: Key Physicochemical Properties of Analogous Dihydrochloride Salts
| Property | Value (Example Compound) | Source |
|---|---|---|
| Solubility (HO) | 50 mM (pH 7.4) | |
| Melting Point | 227°C (decomp.) | |
| Stability | Store at 2–8°C under inert gas (N) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
